molecular formula C8H9NO2S B13222834 4-(1-Methanesulfonylethenyl)pyridine

4-(1-Methanesulfonylethenyl)pyridine

Cat. No.: B13222834
M. Wt: 183.23 g/mol
InChI Key: JFKILFWWPKBNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Methanesulfonylethenyl)pyridine is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methanesulfonylethenyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine as the starting material.

    Introduction of Ethenyl Group: The ethenyl group can be introduced through a Heck reaction, where pyridine is reacted with a suitable vinyl halide in the presence of a palladium catalyst.

    Sulfonylation: The methanesulfonyl group is introduced by reacting the ethenyl-substituted pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methanesulfonylethenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Methanesulfonylethenyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it suitable for investigating the binding sites of various enzymes.

Medicine

In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They can be used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1-Methanesulfonylethenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylpyridine: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    4-Methanesulfonylpyridine: Lacks the ethenyl group, reducing its ability to participate in π-π interactions.

Uniqueness

4-(1-Methanesulfonylethenyl)pyridine is unique due to the presence of both methanesulfonyl and ethenyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4-(1-methylsulfonylethenyl)pyridine

InChI

InChI=1S/C8H9NO2S/c1-7(12(2,10)11)8-3-5-9-6-4-8/h3-6H,1H2,2H3

InChI Key

JFKILFWWPKBNLA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.